molecular formula C11H20N2S B5628331 N-cyclohexyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

N-cyclohexyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B5628331
M. Wt: 212.36 g/mol
InChI Key: NJCRJUPYLWKJSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclohexyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine and related compounds often involves methods such as 1,3-dipolar cycloaddition reactions. For instance, 1,3-dipolar cycloaddition of azides with thiones has been used to produce thiazol-5(4H)-imines, a closely related class of compounds (Pekcan & Heimgartner, 1988). Another approach involves the transformation of thiazolidines into triazines, demonstrating the versatility in synthesizing nitrogen-containing heterocycles (Tanaka et al., 1994).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine has been determined, providing insights into the arrangement of atoms and the spatial orientation of the molecule (Wawrzycka-Gorczyca et al., 2011).

Mechanism of Action

The mechanism of action of “N-cyclohexyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine” is not available in the literature I have access to. Thiazoles are found in many biologically active compounds and have been tested for various biological properties .

properties

IUPAC Name

N-cyclohexyl-5,5-dimethyl-4H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-11(2)8-12-10(14-11)13-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRJUPYLWKJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

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